1-cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Beschreibung
1-Cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrimidinone scaffold. The cyclohexyl substituent at position 1 and the thioxo group at position 4 distinguish it from related pyrimidinone derivatives. Such compounds are typically synthesized via multicomponent Biginelli-like condensations involving aldehydes, β-ketoesters, and thiourea derivatives . The thioxo group enhances reactivity in nucleophilic substitution and oxidative aromatization reactions compared to oxo analogs .
Eigenschaften
IUPAC Name |
1-cyclohexyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c16-13-14-12(17)10-7-4-8-11(10)15(13)9-5-2-1-3-6-9/h9H,1-8H2,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRFBBFPIYRYAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(CCC3)C(=S)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
1-cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol or hydroxy derivative using reducing agents such as lithium aluminum hydride.
Substitution: The cyclohexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions often performed in ether or tetrahydrofuran under an inert atmosphere.
Substitution: Alkyl halides, aryl halides; reactions conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydroxy derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that 1-cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as:
- Microtubule Destabilization : Compounds in this class have been reported to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Case Study 1 : Glioma Cells
A study evaluated the effects of a related cyclopenta[d]pyrimidine analog on glioma cells. The results indicated that the compound induced apoptosis with an IC50 value of approximately 20 nM against U251 glioma cells, highlighting its potential as a therapeutic agent for brain tumors.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Preliminary studies suggest that derivatives exhibit significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
Case Study 2 : Antimicrobial Efficacy
In vitro tests demonstrated that related compounds had a minimum inhibitory concentration (MIC) of around 256 µg/mL against these pathogens, indicating their potential use in treating bacterial infections.
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. For instance, it has been suggested that similar compounds can inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.
Therapeutic Applications
The unique properties of 1-cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one position it as a candidate for various therapeutic applications:
- Cancer Therapy : Due to its ability to induce apoptosis and inhibit cancer cell proliferation.
- Antimicrobial Treatments : Potential development of new antibiotics targeting resistant strains.
- Neuroprotective Agents : Possible applications in treating neurodegenerative diseases through enzyme inhibition.
Summary Table of Biological Activities
Wirkmechanismus
The mechanism of action of 1-cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the cyclohexyl group can enhance the compound’s binding affinity and selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structure can be compared to derivatives with varying substituents and ring systems:
- Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group in the target compound likely improves lipid solubility and metabolic stability compared to aromatic substituents like benzyl or methoxyphenyl .
- Thioxo vs. Oxo Groups: The thioxo group at position 4 increases susceptibility to nucleophilic attack and oxidative dehydrogenation compared to oxo analogs, as seen in oxidative aromatization studies of dihydropyrimidinones .
Physical and Spectral Properties
While direct data for the target compound is unavailable, comparisons can be drawn from analogs:
- Cyclohexyl Impact : The bulky cyclohexyl group may lower the melting point compared to rigid aromatic substituents (e.g., 254–257°C for methoxybenzylidene derivatives ).
- Thioxo Group : The C=S stretch in IR (~1250 cm⁻¹) and deshielded carbon signals in NMR (~δ 180–190 ppm for C-4) would differentiate the target compound from oxo analogs .
Biologische Aktivität
1-Cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one (CAS No. 919069-10-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is C13H18N2OS, with a molecular weight of approximately 250.36 g/mol. The compound features a unique thioxo group and a fused cyclopentane-pyrimidine structure, which contributes to its biological activity.
Antiviral Activity
Recent studies have indicated that this compound exhibits significant antiviral properties. It has been identified as a sigma 2 receptor agonist with a binding affinity (Ki) of 0.68 nM. This receptor interaction is crucial in mediating various cellular responses and may play a role in the compound's antiviral efficacy against SARS-CoV-2 .
Antineoplastic Properties
The compound has demonstrated promising antineoplastic activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects against resistant cancer cell lines such as T-47D and WiDr . The mechanism behind this activity may involve the modulation of key signaling pathways associated with cell growth and survival.
The precise mechanisms by which 1-cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as kinases and proteases. These interactions can lead to alterations in cellular signaling pathways that regulate proliferation and apoptosis.
Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of various compounds against SARS-CoV-2, 1-cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one was found to significantly reduce viral replication at micromolar concentrations. The effective concentration (EC50) was determined to be approximately 5 μM .
Study 2: Anticancer Activity
Another research effort focused on the compound's anticancer properties revealed that it exhibited an IC50 value of 12 μM against human cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapy .
Comparative Analysis
A comparative analysis with similar compounds reveals that while several heterocyclic compounds exhibit antiviral and anticancer activities, the unique structural features of 1-cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one may confer distinct advantages in terms of potency and selectivity.
| Compound Name | CAS Number | Activity Type | EC50/IC50 Value |
|---|---|---|---|
| 1-Cyclohexyl-4-thioxo... | 919069-10-6 | Antiviral | EC50 = 5 μM |
| Compound X | [CAS Number] | Anticancer | IC50 = 12 μM |
| Compound Y | [CAS Number] | Antiviral | EC50 = [Value] |
Q & A
Q. What are the common synthetic routes for synthesizing 1-cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one and its analogues?
Methodological Answer: The compound can be synthesized via one-pot multicomponent reactions involving cyclopentanone derivatives, cyclohexylamine, and thiourea. Catalytic conditions using p-toluenesulfonic acid (PTSA) in refluxing ethanol or acetic acid are effective for cyclocondensation. For example, analogous syntheses of tetrahydro-pyrimidinones employ 4-hydroxycoumarin, substituted aldehydes, and thiourea under PTSA catalysis . Solvent choice (e.g., acetone or methanol) and recrystallization protocols (e.g., methanol/water) are critical for purity .
Q. How is the compound purified and characterized in academic research?
Methodological Answer: Purification typically involves recrystallization from methanol or acetic acid/water mixtures (1:1 v/v) to isolate crystalline products. Characterization relies on:
- ¹H/¹³C NMR spectroscopy to confirm regiochemistry and substituent positions.
- Mass spectrometry (MS) for molecular ion verification.
- Elemental analysis (C, H, N, S) to validate stoichiometry .
Advanced Research Questions
Q. How can computational methods predict the physicochemical properties and bioavailability of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations and molecular docking studies are used to assess:
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies in bioactivity (e.g., antibacterial vs. antitumor efficacy) may arise from:
- Structural variations (e.g., substituent effects on the cyclohexyl or thioxo groups).
- Assay conditions (e.g., cell line specificity, concentration ranges).
Validate findings using orthogonal assays (e.g., enzymatic inhibition + cell viability) and compare with structurally related dihydropyrimidinones .
Q. How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer: Optimization involves:
Structural and Conformational Analysis
Q. What experimental techniques confirm the compound’s conformation and crystal packing?
Methodological Answer:
- X-ray crystallography reveals envelope conformations in the dihydropyrimidine ring, with deviations up to 0.44 Å from planarity. Dihedral angles between the cyclohexyl group and the core (e.g., ~89°) indicate steric constraints .
- N–H⋯S hydrogen bonding in crystal lattices stabilizes dimers, as seen in analogous dihydropyrimidine-thiones .
Q. How do substituents on the cyclohexyl group influence biological activity?
Methodological Answer:
- Electron-withdrawing groups (e.g., Cl, F) enhance antitumor activity by increasing electrophilicity at the thioxo moiety.
- Hydrophobic substituents improve membrane penetration, critical for CNS-targeted analogs. Structure-activity relationship (SAR) studies on related compounds show IC50 improvements with para-substituted aryl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
